molecular formula C9H19NO3 B13177196 6-(1-Aminobutan-2-yl)-1,4-dioxepan-6-ol

6-(1-Aminobutan-2-yl)-1,4-dioxepan-6-ol

Katalognummer: B13177196
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: SBULXNBWBRGSAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1-Aminobutan-2-yl)-1,4-dioxepan-6-ol is an organic compound with a unique structure that includes both an amino group and a dioxepane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Aminobutan-2-yl)-1,4-dioxepan-6-ol typically involves the reaction of 1,4-dioxepane with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

6-(1-Aminobutan-2-yl)-1,4-dioxepan-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield simpler amines, and substitution may yield various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

6-(1-Aminobutan-2-yl)-1,4-dioxepan-6-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 6-(1-Aminobutan-2-yl)-1,4-dioxepan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-(1-Aminobutan-2-yl)-1,4-dioxepan-6-ol include other amino-dioxepane derivatives and related heterocyclic compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of an amino group and a dioxepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H19NO3

Molekulargewicht

189.25 g/mol

IUPAC-Name

6-(1-aminobutan-2-yl)-1,4-dioxepan-6-ol

InChI

InChI=1S/C9H19NO3/c1-2-8(5-10)9(11)6-12-3-4-13-7-9/h8,11H,2-7,10H2,1H3

InChI-Schlüssel

SBULXNBWBRGSAD-UHFFFAOYSA-N

Kanonische SMILES

CCC(CN)C1(COCCOC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.